Sunitinib Ketone Impurity is a significant compound associated with the pharmaceutical drug Sunitinib, which is primarily used in the treatment of certain types of cancer, including renal cell carcinoma and gastrointestinal stromal tumors. This impurity can arise during the synthesis of Sunitinib and is essential for quality control in pharmaceutical manufacturing.
Sunitinib Ketone Impurity is derived from the synthesis processes of Sunitinib, which is a multi-targeted receptor tyrosine kinase inhibitor. The presence of impurities like Sunitinib Ketone can affect the efficacy and safety of the drug, making it crucial to understand its characteristics and implications in drug formulation .
The synthesis of Sunitinib Ketone Impurity typically occurs during the chemical reactions involved in producing Sunitinib. Various methods have been reported for synthesizing Sunitinib, which may inadvertently lead to the formation of this ketone impurity. Common approaches include:
The synthetic routes often involve complex reaction conditions that can influence the formation of impurities. For instance, temperature control, solvent choice, and reaction time are critical factors that dictate the purity of the final product .
The molecular formula for Sunitinib Ketone Impurity is , indicating it contains fluorine and multiple nitrogen atoms, characteristic of many pharmaceutical compounds. The structure features a ketone functional group which contributes to its classification as a ketone impurity.
Sunitinib Ketone Impurity may form through several chemical pathways during the synthesis of Sunitinib. Key reactions include:
The formation of Sunitinib Ketone Impurity highlights the importance of optimizing reaction conditions to minimize unwanted by-products. Techniques such as varying temperatures and using specific catalysts can help reduce the formation of such impurities .
Although Sunitinib itself acts as a receptor tyrosine kinase inhibitor, targeting multiple pathways involved in tumor growth and angiogenesis, the mechanism of action for Sunitinib Ketone Impurity is less defined due to its status as an impurity rather than an active pharmaceutical ingredient.
Research indicates that while impurities may not contribute directly to therapeutic effects, they can influence pharmacokinetics and pharmacodynamics by altering drug metabolism or bioavailability .
Sunitinib Ketone Impurity serves as a reference standard in analytical chemistry for quality control purposes in pharmaceutical manufacturing. Its presence must be quantified to ensure that the final drug product meets safety and efficacy standards required by regulatory bodies. Furthermore, understanding its properties aids researchers in developing improved synthetic routes for Sunitinib that minimize impurity formation .
Sunitinib malate (CAS 341031-54-7) is an orally administered small molecule that functions as a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its molecular structure (C₂₂H₂₇FN₄O₂ for the free base; C₂₆H₃₃FN₄O₇ for the malate salt) enables simultaneous inhibition of critical signaling pathways involved in tumor angiogenesis and proliferation. The compound primarily targets platelet-derived growth factor receptors (PDGFR-α and PDGFR-β), vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3), stem cell factor receptor (KIT), Fms-like tyrosine kinase-3 (FLT3), and RET kinase. This broad-spectrum inhibition disrupts tumor vascularization and promotes apoptosis in malignant cells, underpinning sunitinib's clinical efficacy against renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST) [1] [6] [9].
The synthetic pathway for sunitinib involves convergent strategies with key intermediates susceptible to impurity formation. A critical intermediate—N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (CAS 356068-86-5)—undergoes condensation with 5-fluoroindolin-2-one (CAS 56341-41-4) to form the active pharmaceutical ingredient (API). Incomplete reactions or side reactions during this stage can generate structurally related impurities that compromise API quality [3] [6] [9].
Table 1: Key Sunitinib Impurities and Their Characteristics
Impurity Name | CAS Number | Molecular Formula | Molecular Weight |
---|---|---|---|
Sunitinib Ketone Impurity | 2411816-47-0 | C₂₂H₂₅FN₄O₃ | 412.47 |
N-Desethyl Sunitinib | 356068-97-8 | C₂₀H₂₃FN₄O₂ | 370.42 |
Sunitinib N-Oxide | 356068-99-0 | C₂₂H₂₇FN₄O₃ | 414.47 |
Sunitinib Amide Impurity | 1186651-51-3 | C₁₆H₁₄FN₃O₂ | 299.30 |
(Z)-Isomer of Sunitinib Ketone | Not Available | C₂₂H₂₅FN₄O₃ | 412.47 |
Impurity profiling constitutes a cornerstone of pharmaceutical quality assurance, mandated by regulatory agencies including the U.S. FDA and European Medicines Agency (EMA). Current guidelines—ICH Q3A(R2) and ICH Q3B(R2)—require identification, quantification, and toxicological assessment of impurities exceeding threshold levels (typically >0.10% for APIs). Uncontrolled impurities can alter drug stability, bioavailability, and safety profiles, with certain nitrosamine-class impurities exhibiting carcinogenic risks even at trace concentrations [3] [4] [5].
In sunitinib synthesis, impurities arise from multiple sources:
Advanced analytical techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) enable detection at parts-per-million (ppm) levels, essential for meeting stringent regulatory thresholds (e.g., ≤0.15% for genotoxic impurities) [6] [9].
The Sunitinib Ketone Impurity (CAS 2411816-47-0; C₂₂H₂₅FN₄O₃), formally identified as (E)-3-((4-(2-(diethylamino)ethylcarbamoyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-5-fluoroindolin-2-one, emerges as a critical quality indicator in sunitinib manufacturing. Its formation occurs primarily through:
Table 2: Characterization Data for Sunitinib Ketone Impurity
Property | Specification |
---|---|
Chemical Name | (E)-3-((4-(2-(diethylamino)ethylcarbamoyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-5-fluoroindolin-2-one |
CAS Number | 2411816-47-0 |
Molecular Formula | C₂₂H₂₅FN₄O₃ |
Molecular Weight | 412.47 g/mol |
Structure Key Features | α,β-Unsaturated ketone linker; Fluoroindole |
Detection Limit in HPLC | ≤0.03% (w/w) |
Regulatory submissions for sunitinib generics (ANDA filings) must include:
The FDA's intensified unannounced inspections of overseas manufacturing facilities—particularly since May 2025—prioritize verification of impurity control strategies. Facilities failing to document rigorous in-process checks for ketone impurity risk regulatory actions, including Form 483 citations or import alerts [5].
Table 3: Analytical Methods for Ketone Impurity Detection
Technique | Conditions | LOD/LOQ |
---|---|---|
HPLC-UV | C18 column; Acetonitrile-phosphate buffer (pH 2.5) gradient; 254 nm | LOD: 0.005% |
LC-MS/MS | ESI+ mode; MRM transition m/z 413→356 | LOQ: 0.01 ppm |
UPLC-HRMS | HILIC column; Q-TOF detection | LOQ: 0.001% |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3